4-Hydrazinyl-4-oxobutanoic acid

Beschreibung

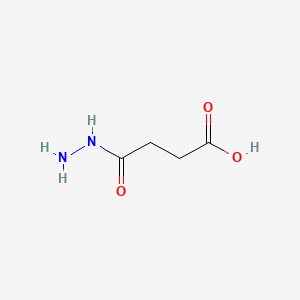

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydrazinyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-6-3(7)1-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMBRQWBOICYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278758 | |

| Record name | 4-Hydrazinyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-20-0 | |

| Record name | 4604-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydrazinyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 4-Hydrazinyl-4-oxobutanoic acid can be determined.

While specific experimental NMR data for this compound is not widely available in the cited literature, the expected spectral features can be predicted based on its structure.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid and the hydrazide group would likely appear as complex multiplets due to coupling with each other. The protons of the hydrazinyl group (-NHNH₂) and the carboxylic acid proton (-COOH) are expected to be observable, with their chemical shifts being sensitive to the solvent used and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH ₂-CH₂- | ~2.5 - 2.8 | Triplet |

| -CH₂-CH ₂- | ~2.4 - 2.7 | Triplet |

| -NH -NH₂ | Variable | Broad Singlet |

| -NH-NH ₂ | Variable | Broad Singlet |

| -COOH | > 10 | Broad Singlet |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each of the four carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the hydrazide are expected to resonate at the downfield end of the spectrum.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | ~175 - 185 |

| C =O (Hydrazide) | ~170 - 180 |

| -C H₂-COOH | ~30 - 40 |

| -C H₂-CONHNH₂ | ~30 - 40 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands for its carboxylic acid and hydrazide moieties.

Although a specific experimental IR spectrum is not available in the reviewed literature, the anticipated vibrational frequencies can be summarized as follows:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Hydrazide) | Stretching | 3200-3400 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Hydrazide) | Stretching (Amide I) | 1630-1680 |

| N-H (Hydrazide) | Bending (Amide II) | 1515-1550 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is approximately 132.12 g/mol . echemi.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. Analysis of the fragmentation pattern would provide further confirmation of the structure, with characteristic losses of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).

While a detailed experimental mass spectrum with fragmentation analysis is not provided in the available literature, the key expected ion is the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. The exact mass of this compound has been reported as 132.05349212 g/mol . echemi.com This value is consistent with the molecular formula C₄H₈N₂O₃.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₈N₂O₃ | echemi.com |

| Exact Mass | 132.05349212 g/mol | echemi.com |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the scientific literature did not yield any published X-ray crystallographic data for this compound. Such a study would be invaluable for conclusively establishing its solid-state conformation and packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a substance. The theoretical elemental composition of this compound (C₄H₈N₂O₃) can be calculated based on its molecular formula.

Theoretical Elemental Composition:

| Element | Percentage (%) |

| Carbon (C) | 36.36 |

| Hydrogen (H) | 6.10 |

| Nitrogen (N) | 21.20 |

| Oxygen (O) | 36.33 |

Experimental elemental analysis data would be expected to closely match these theoretical values to confirm the purity and composition of a synthesized sample.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

While specific molecular docking studies for 4-Hydrazinyl-4-oxobutanoic acid are not readily found in the literature, its identification as a ligand for Lysine-specific demethylase 5C suggests a potential biological target. nih.gov A hypothetical docking study of this compound with this target would involve preparing the 3D structures of both the ligand and the receptor. The protein structure would typically be obtained from a repository like the Protein Data Bank. The process involves removing water molecules and any existing ligands from the receptor's binding site and adding hydrogen atoms. The 3D structure of this compound would be generated and its energy minimized to obtain a stable conformation.

Docking software would then be used to place the ligand into the binding site of the receptor in various orientations and conformations. A scoring function is employed to estimate the binding affinity for each pose, with more negative scores generally indicating a more favorable interaction. youtube.com The results would provide insights into the potential binding mode, including key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein's active site. youtube.comyoutube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. researchgate.net These methods can elucidate a variety of molecular properties.

For this compound, DFT calculations could be employed to determine its optimized molecular geometry, bond lengths, and bond angles. Furthermore, these calculations can provide crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap often correlates with higher reactivity. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the ability of an atom or molecule to attract electrons.

Chemical Hardness and Softness: Measures of resistance to change in electron distribution.

Electrophilicity Index: A measure of the electrophilic character of a molecule.

| Quantum Chemical Descriptor | Significance |

| HOMO Energy | Related to the ability to donate an electron. |

| LUMO Energy | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Electronegativity | Predicts the direction of charge transfer in a reaction. |

| Chemical Hardness | Measures the resistance to deformation of the electron cloud. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space that has the lowest potential energy.

For a flexible molecule like this compound, which possesses several rotatable bonds, conformational analysis is essential to identify its most stable conformers. hakon-art.com This process typically involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using force fields or quantum mechanical methods. researchgate.net The output of a conformational search is a set of low-energy conformers.

Energy minimization is then performed on these conformers to locate the exact minimum energy structures. researchgate.net Common algorithms for energy minimization include steepest descent and conjugate gradient methods. hakon-art.com Identifying the lowest energy conformation is critical because it often represents the most populated state of the molecule and is the conformation that is most likely to bind to a biological target. nih.gov The results of these studies can be visualized by plotting the potential energy as a function of the dihedral angles of the rotated bonds.

In Silico Prediction of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These in silico models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

Developing a QSAR model for a series of compounds related to this compound would first require a dataset of molecules with known biological activities. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should be validated using internal and external validation techniques to ensure its predictive power. nih.gov Once validated, the model could be used to predict the biological activity of this compound and to design new derivatives with potentially improved activity.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can also be used to simulate chemical reactions and to study their mechanisms in detail. This involves mapping the potential energy surface of the reaction and identifying the transition state, which is the highest energy point along the reaction coordinate.

For this compound, one could theoretically investigate its synthesis or degradation pathways. For example, the reaction to form the hydrazide from a corresponding carboxylic acid and hydrazine (B178648) could be modeled. Quantum chemical methods would be used to calculate the energies of the reactants, products, and any intermediates.

A key aspect of these studies is the location of the transition state structure. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By analyzing the geometry of the transition state, one can gain insights into the bond-breaking and bond-forming processes that occur during the reaction. This information is invaluable for understanding the reaction mechanism and for optimizing reaction conditions.

Biological Activity and Preclinical Research Paradigms

Enzyme Inhibition Studies

The unique structural characteristics of 4-Hydrazinyl-4-oxobutanoic acid have prompted investigations into its potential as an enzyme inhibitor. Research has focused on several key enzyme families, revealing a nuanced profile of activity and specificity.

Soluble Epoxide Hydrolase (sEH) Inhibition

Currently, there is a lack of available scientific literature from the conducted searches to suggest that this compound acts as an inhibitor of soluble epoxide hydrolase (sEH).

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition

While direct inhibitory data on Hypoxia-Inducible Factor (HIF) prolyl hydroxylases by this compound is not explicitly detailed in the available research, its mechanism of action on other related enzymes provides a strong rationale for this potential activity. HIF prolyl hydroxylases are part of the 2-oxoglutarate (2OG)-dependent oxygenase superfamily. Compounds that act as analogues or mimics of the 2OG co-substrate can competitively inhibit these enzymes. As detailed in the following section, this compound has been identified as an inhibitor of other 2OG-dependent enzymes, suggesting it likely shares this mechanism of action and may therefore also inhibit HIF prolyl hydroxylases.

Other Enzyme Systems: Mechanisms of Action and Specificity

Significant research has identified this compound as a selective inhibitor of the KDM2/7 histone demethylases, which are also 2-oxoglutarate-dependent oxygenases. nih.gov One study highlighted its activity against KDM2A, a demethylase involved in cell cycle progression, with a reported half-maximal inhibitory concentration (IC50) of 1.5 µM. nih.gov The mechanism of this inhibition is competitive with the 2-oxoglutarate co-substrate. nih.gov

Furthermore, this compound has been included in a patent for Poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting its potential role in this distinct class of enzyme inhibition relevant to cancer therapy. google.com

Anticancer Research in In Vitro Cellular Models

The core structure of this compound has served as a scaffold for the synthesis of derivative compounds with potential anticancer properties. These derivatives have been evaluated in various cancer cell lines, demonstrating a range of antiproliferative and cytotoxic effects.

Antiproliferative and Cytotoxic Effects

While direct cytotoxic data for the parent compound, this compound, is limited in the reviewed literature, numerous studies have reported on the anticancer activity of its derivatives. Specifically, succinohydrazide derivatives, which incorporate the this compound moiety, have shown notable effects.

For instance, a series of (N'1, N'4)-bis(2-oxoindolin-3-ylidene) succinohydrazide derivatives were synthesized and tested against the A549 human lung cancer cell line. The most potent of these compounds, particularly those with chloro and fluoro substitutions on the indole (B1671886) group, exhibited significant cytotoxicity with an IC50 value of 9.3 µM.

In another study, symmetrical bis-Schiff base derivatives of isatin (B1672199) were synthesized from succinic acid hydrazide and evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. These compounds showed significant growth inhibition, particularly against MCF-7 cells, with IC50 values for the series ranging from 10.24 µM to 28.65 µM.

Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line | Reported IC50 Value (µM) |

|---|---|---|

| (N'1, N'4)-bis(2-oxoindolin-3-ylidene) succinohydrazides (chloro and fluoro substituted) | A549 (Lung Cancer) | 9.3 |

| Symmetrical bis-Schiff base of isatin derivatives | MCF-7 (Breast Cancer) | 10.24 - 28.65 |

Antimicrobial Efficacy Investigations

Derivatives of this compound, particularly those incorporating a hydrazone linkage, have been a focus of antimicrobial research. The hydrazide-hydrazone scaffold is recognized for its wide range of bioactivities, including antibacterial, antifungal, and antimycobacterial properties. nih.gov

Research into hydrazide-hydrazone compounds has demonstrated their potential as antibacterial agents. nih.gov Studies on various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline (B57606) derivatives and hydrazide-hydrazones of 4-trifluoromethylbenzoic acid have exhibited significant antibacterial properties, with some showing activity superior to reference drugs like bacitracin. nih.govmdpi.com While specific data on the antibacterial activity of this compound is not extensively detailed in the available literature, the consistent antibacterial efficacy of the broader hydrazone class suggests a promising area for future investigation.

A series of novel hydrazide-hydrazones were evaluated for their in vitro antibacterial properties against strains such as Streptococcus pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Some of these compounds displayed significant antibacterial activity, in some cases exceeding that of ampicillin (B1664943) and ciprofloxacin. nih.gov Another study highlighted hydrazide-hydrazone derivatives that were particularly potent against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound/Derivative Class | Test Organism(s) | Observed Activity | Reference(s) |

| Quinoline Derivatives | Gram-positive & Gram-negative bacteria | Significant antibacterial properties | nih.gov |

| 4-Trifluoromethylbenzoic acid hydrazide-hydrazones | Gram-positive & Gram-negative bacteria | Activity superior to bacitracin in some cases | nih.govmdpi.com |

| Novel Hydrazide-Hydrazones | S. pneumoniae, S. aureus, P. aeruginosa, E. coli | Significant activity, some exceeding ampicillin and ciprofloxacin | nih.gov |

| N-(4-fluorobenzylidene)benzohydrazide derivatives | Gram-positive bacteria | Potent activity with low MIC values | nih.gov |

Note: This table represents the activity of the broader class of hydrazone derivatives, as specific data for this compound is limited.

A significant area of research for hydrazide derivatives has been their efficacy against Mycobacterium species. This is largely inspired by the structure of isoniazid, a cornerstone drug in tuberculosis treatment, which is a hydrazide derivative. nih.gov Research has focused on creating novel "mutual" bioactive amides by combining pyridine-4-carbohydrazide (the chemical structure of isoniazid) with other antimicrobial agents through oxocarboxylic acids. nih.gov This approach aims to enhance activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov

Many of these synthesized derivatives have shown potent antimycobacterial activity, with some exhibiting minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, which is more potent than the parent isoniazid. nih.gov These compounds were also effective against M. kansasii and showed inhibitory action against multidrug-resistant strains at higher concentrations. nih.gov The favorable safety profile, with low cytotoxicity and high selectivity for mycobacteria, underscores the potential for developing new antimycobacterial agents based on this chemical scaffold. nih.gov

Table 2: Anti-mycobacterial Activity of Isoniazid-Based Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| Isoniazid-based amides with oxocarboxylic acid linkers | M. tuberculosis H37Rv, M. avium, M. kansasii | Many derivatives showed significant antimycobacterial action, with some outperforming isoniazid. | nih.gov |

| Diphenyl (thio)ethers and biphenyl (B1667301) analogues | M. tuberculosis | Potent activity with MICs as low as ≤0.25 μM. | nih.gov |

| General derivatives | Multidrug-resistant strains | Inhibition observed at concentrations ≥8 μM. | nih.gov |

Note: This table reflects the activity of derivatives structurally related to this compound through the use of an oxocarboxylic acid linker.

Anti-inflammatory Response Evaluation in Preclinical Models

Hydrazine (B178648) derivatives of 2,4-dioxobutanoic acids have been investigated for their anti-inflammatory properties. In a study utilizing the carrageenan-induced paw edema model in rats, several of these water-soluble derivatives demonstrated notable anti-inflammatory effects. bohrium.comogarev-online.ruresearchgate.net One compound, in particular, exhibited a more potent anti-inflammatory activity than the standard drug nimesulide (B1678887) at the first and third hours of the experiment. bohrium.comogarev-online.ru The structural variations among the tested compounds were found to influence their biological activity, indicating a clear structure-activity relationship. bohrium.comogarev-online.ruresearchgate.net

The mechanism of anti-inflammatory action for some hydrazone derivatives is thought to involve the inhibition of the COX-2 enzyme, which would reduce the production of prostaglandins, key mediators of inflammation. nih.govplos.org

Table 3: Anti-inflammatory Activity of 2,4-Dioxobutanoic Acid Hydrazine Derivatives

| Compound | Preclinical Model | Key Findings | Reference(s) |

| Water-soluble hydrazine derivatives of 2,4-dioxobutanoic acids | Carrageenan-induced paw edema in rats | All tested compounds showed anti-inflammatory activity to varying degrees. | bohrium.comogarev-online.ru |

| Compound 1a (specific derivative) | Carrageenan-induced paw edema in rats | Significantly exceeded the activity of nimesulide at 1 and 3 hours. | bohrium.com |

| Compounds 1c and 1e (specific derivatives) | Carrageenan-induced paw edema in rats | Showed maximum inhibition of edema at 5 hours. | bohrium.com |

Analgesic and Antinociceptive Activity Assessments

The analgesic potential of 2,4-dioxobutanoic acid hydrazine derivatives has been evaluated in preclinical models, such as the hot plate test in mice. bohrium.comogarev-online.ruresearchgate.net The results indicated that the analgesic activity of four of the tested compounds was comparable to that of nimesulide. bohrium.comogarev-online.ruresearchgate.net This suggests that this class of compounds may hold promise for the development of new pain-relieving agents.

Further studies on other hydrazone derivatives have utilized the acetic acid-induced writhing and formalin-induced nociception tests in mice to assess their antinociceptive effects. nih.govplos.org In these models, some hydrazone compounds significantly reduced nociceptive behavior. nih.govplos.org For instance, one derivative reduced the number of writhings by over 90% at a tested dose. nih.govplos.org The mechanism for some of these compounds appears to be linked, at least in part, to the opioid system, as the antinociceptive effect was reversed by the opioid antagonist naloxone (B1662785) in the formalin test. nih.gov

Table 4: Analgesic and Antinociceptive Activity of Hydrazone Derivatives

| Compound/Derivative Class | Preclinical Model | Key Findings | Reference(s) |

| 2,4-Dioxobutanoic acid hydrazine derivatives | Hot plate test in mice | Analgesic activity of four compounds was comparable to nimesulide. | bohrium.comogarev-online.ruresearchgate.net |

| Hydrazone derivative H1 | Acetic acid-induced writhing test | Reduced writhings by 78-83%. | nih.govplos.org |

| Hydrazone derivative H2 | Acetic acid-induced writhing test | Reduced writhings by 90-96%. | nih.govplos.org |

| Hydrazone derivative H5 | Formalin-induced nociception test | Significantly reduced nociceptive behavior; effect reversed by naloxone. | nih.gov |

Other Pharmacological Modalities in In Vitro Systems

While the primary focus of research on this compound derivatives has been on their antimicrobial, anti-inflammatory, and analgesic properties, the broader class of butanoic acid derivatives has been explored for other pharmacological activities. For example, certain 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine (B1673888) 3-hydroxylase, an enzyme in the tryptophan degradation pathway. nih.gov Inhibition of this enzyme is considered a potential mechanism for counteracting neuronal excitotoxic damage. nih.gov Although these compounds are not hydrazinyl derivatives, this research highlights the potential for butanoic acid scaffolds to interact with various biological targets. Further in vitro studies are needed to explore other potential pharmacological modalities of this compound and its close analogs.

Anti-lipoxygenase Activity

Currently, there is a lack of specific research data directly evaluating the anti-lipoxygenase activity of this compound.

Anti-acetylcholinesterase Activity

There is no direct evidence in the reviewed literature to suggest that this compound possesses anti-acetylcholinesterase activity.

Tyrosinase Inhibitory Activity

The inhibitory effects of this compound on tyrosinase have not been specifically detailed in the available research.

Biomolecular Interactions and Target Identification

The utility of this compound often lies in its role as a linker or a core structure in the synthesis of more complex molecules designed to interact with biological targets.

Ligand-Protein Binding Characterization

Succinyl hydrazide serves as a crucial component in creating ligands for protein binding studies. For instance, it can be reacted with proteins using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to facilitate the coupling of the hydrazide to the carboxyl groups of the protein. archive.org This method is instrumental in affinity chromatography, a technique used to purify and analyze proteins. archive.org

In the development of selective antagonists for human A2B adenosine (B11128) receptors, derivatives containing a succinyl hydrazide moiety have been synthesized. nih.govresearchgate.net Specifically, the hydrazide of a xanthine (B1682287) carboxylic congener (XCC) was acylated with various dicarboxylic acids, including succinic acid, to explore structure-activity relationships. nih.govresearchgate.net These studies utilize radioligand binding assays with membranes from cells overexpressing the target receptor to determine the binding affinity (Ki values) of the synthesized compounds. nih.govresearchgate.net

Interactive Data Table: Adenosine Receptor Binding Affinity of a Succinyl Hydrazide Derivative

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| 8-[4-[(Carboxymethyl)oxy]phenyl]-1,3-di-(n-propyl)xanthine N,N-[((2S)-Trifluoroacetamido)-succinyl]hydrazide | Human A2B | Not explicitly stated, but part of a series of potent antagonists |

Note: The table reflects that while the succinyl hydrazide moiety is integral to the compound's structure, the specific Ki value for this particular derivative was not provided in the source material. The study focused on a series of related compounds.

Receptor Interaction Profiling

Derivatives of succinyl hydrazide have been instrumental in profiling interactions with specific receptors. In the context of adenosine receptors, a 1,2-dimethylmaleimide derivative of a succinyl hydrazide-linked compound demonstrated a binding affinity (Ki) of 19 nM for human A2B receptors and showed significant selectivity over other adenosine receptor subtypes. researchgate.net Similarly, other derivatives, including a tetrahydrophthaloyl derivative and amino acid conjugates of the XCC-hydrazide, also exhibited potent and moderately selective antagonism at A2B receptors. researchgate.net

Interactions with Nucleic Acids and Other Biomolecules

The interactions of this compound with nucleic acids have been explored, particularly in the context of modifying transfer RNA (tRNA) for structural studies. A derivative, proflavine-succinyl hydrazide (PFSH), has been used as a fluorescent probe. pnas.org In one study, PFSH was attached to the 3'-end of tRNA, and its fluorescence properties were used to measure distances within the tRNA molecule through singlet-singlet energy transfer. pnas.org This research helps to elucidate the tertiary structure of nucleic acids. pnas.org

Furthermore, the reactions of succinyl hydrazide of anthranilic acid with carbonyl compounds have been studied to synthesize new di- and tetrahydroquinazolin-4-one derivatives, indicating its role as a versatile chemical intermediate. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Structural Features for Biological Potency

The biological activity of 4-Hydrazinyl-4-oxobutanoic acid is intrinsically linked to its distinct structural components: the butanoic acid backbone and the terminal hydrazinyl (-NHNH2) group. The carboxylic acid moiety provides a critical site for ionic interactions or hydrogen bonding with biological targets. The hydrazinyl group, an electron-rich and reactive moiety, is crucial for the molecule's interactions. biorxiv.org It can act as a nucleophile or a ligand, coordinating with metal ions in enzyme active sites or forming covalent bonds. biorxiv.org The linear four-carbon chain of the butanoic acid backbone offers a degree of conformational flexibility, allowing the molecule to adapt to the topology of a binding site.

Impact of Hydrazine (B178648) Moiety Modifications on Activity Profiles

Modifications to the hydrazine moiety can dramatically alter the biological activity of this compound derivatives. The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) is a common structural motif in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

The reactivity and binding capabilities of the hydrazine group can be fine-tuned through substitution. For instance, methylation of the secondary nitrogen in the hydrazine moiety has been shown to improve selectivity for certain enzymes like Vascular Adhesion Protein-1 (VAP-1) over others like monoamine oxidase (MAO). acs.org The introduction of different substituents on the terminal nitrogen can lead to the formation of hydrazones, a class of compounds known for their diverse pharmacological properties. researchgate.net The nature of the aldehyde or ketone used to form the hydrazone can significantly impact the resulting compound's activity. mdpi.com

Below is a data table illustrating the hypothetical impact of modifications to the hydrazine moiety on biological activity, based on general principles observed in related compound series.

| Modification to Hydrazine Moiety | Potential Impact on Biological Activity | Rationale |

| N'-alkylation (e.g., methylation) | May increase selectivity for specific targets. | Alters steric bulk and electronic properties, potentially favoring binding to one target over another. acs.org |

| Formation of Hydrazone with Aromatic Aldehyde | Can enhance potency and introduce new interactions. | The aromatic ring can engage in pi-stacking or hydrophobic interactions within the target's binding site. |

| Formation of Hydrazone with Heterocyclic Aldehyde | May improve solubility and cell permeability. | Introduction of heteroatoms can alter physicochemical properties. |

| Acylation of Terminal Nitrogen | Could act as a prodrug, releasing the active hydrazide. | The acyl group can be cleaved by metabolic enzymes in vivo. |

Influence of Butanoic Acid Backbone Substitutions on Biological Response

Alterations to the butanoic acid backbone of this compound can significantly influence its pharmacokinetic and pharmacodynamic properties. The length, rigidity, and substitution pattern of this backbone are critical determinants of how the molecule orients itself within a biological target.

Introducing substituents along the carbon chain can affect the molecule's conformation and lipophilicity. For example, the presence of electron-donating groups at certain positions has been shown to enhance the anti-inflammatory activity in related 2,4-dioxobutanoic acid derivatives. bohrium.com The bio-based production of 1,4-butanediol, a related chemical, highlights the industrial relevance of this four-carbon chain. researchgate.net Modifications to this backbone are a key strategy in the development of various therapeutics. nih.gov

The following table provides a hypothetical overview of how substitutions on the butanoic acid backbone could modulate biological response.

| Backbone Substitution | Potential Effect on Biological Response | Underlying Principle |

| Alkyl group at C2 or C3 | May increase hydrophobic interactions with the target. | Enhances lipophilicity, which can affect cell membrane permeability and binding affinity. |

| Hydroxyl group at C2 or C3 | Could introduce additional hydrogen bonding opportunities. | May increase binding affinity and selectivity for the target. |

| Introduction of a double bond (e.g., butenoyl) | Restricts conformational flexibility. | A more rigid structure may fit more precisely into a specific binding pocket, potentially increasing potency. |

| Cyclization of the backbone (e.g., cyclobutane) | Significantly alters the three-dimensional shape. | Can lead to novel interactions with the target or alter metabolic stability. |

Role of Aromatic and Heterocyclic Rings in Target Recognition

While this compound itself is an aliphatic compound, the introduction of aromatic or heterocyclic rings through derivatization of the hydrazine or carboxylic acid groups is a common strategy to enhance target recognition and potency. Aromatic prenylation, for instance, is a known biological process that enhances the uptake and activity of aromatic core residues. nih.gov

Aromatic rings can participate in various non-covalent interactions, including:

Hydrophobic Interactions: Burying the nonpolar surface of the ring within a hydrophobic pocket of the target protein.

Pi-Stacking: Favorable interactions between the electron clouds of aromatic rings.

Cation-Pi Interactions: Interaction of a cation with the face of an aromatic ring.

Heterocyclic rings, which contain atoms other than carbon (e.g., nitrogen, oxygen, sulfur), can offer additional advantages. They can act as hydrogen bond donors or acceptors, and their polar nature can improve aqueous solubility and pharmacokinetic properties. For example, in a series of quinazolinone derivatives, the introduction of a 2-fluorobenzoyl group was identified as a key feature for potent antitumor activity. rsc.org The incorporation of the hydrazine moiety into a 2-arylquinazoline scaffold was shown to enhance leishmanicidal potency. acs.org

Development of Predictive SAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For classes of compounds like hydrazides and their derivatives, QSAR models can be invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding rational drug design. eurekaselect.com

The development of a predictive SAR model for this compound derivatives would typically involve the following steps:

Data Set Assembly: A series of analogs would be synthesized and their biological activity measured.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to thieno[3,2-d]pyrimidine (B1254671) and coumarin-3-hydrazide derivatives to guide the synthesis of more potent compounds. nih.govacs.org Such models provide a three-dimensional map of the steric and electrostatic fields around the molecules, indicating regions where modifications are likely to increase or decrease activity.

Advanced Research Applications and Future Perspectives

Application as a Scaffold in Medicinal Chemistry and Drug Discovery

The hydrazide group is a well-established pharmacophore in drug discovery, known for its ability to form various bioactive heterocyclic compounds. mdpi.comrjptonline.orgtandfonline.com The presence of this functional group in 4-Hydrazinyl-4-oxobutanoic acid makes it a valuable scaffold for the synthesis of new chemical entities with potential therapeutic activities. Hydrazide-hydrazone derivatives, which can be readily synthesized from hydrazides, have demonstrated a wide spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. rjptonline.orgnih.govmdpi.comnih.govnih.govmdpi.com

The succinic acid portion of the molecule can also contribute to its biological profile. Succinic acid itself is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. nih.gov Derivatives of succinic acid have been explored for their potential in various therapeutic areas. The combination of these two functional groups in one molecule offers a unique starting point for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

A representative synthesis of hydrazides involves the reaction of esters, anhydrides, or acyl chlorides with hydrazine (B178648) hydrate (B1144303). mdpi.com For instance, succinic anhydride (B1165640) can react with hydrazine hydrate to form succinic acid hydrazide derivatives. acs.org

Table 1: Potential Biological Activities of this compound Derivatives

| Biological Activity | Rationale | Key References |

| Antimicrobial | Hydrazide-hydrazones are known to exhibit broad-spectrum antimicrobial activity. | tandfonline.comnih.gov |

| Anticancer | Salicylic acid hydrazide hydrazones have shown significant anticancer properties. | nih.gov |

| Anti-inflammatory | Some hydrazone derivatives act as dual inhibitors of COX and 5-LO enzymes. | nih.gov |

| Anticonvulsant | Hydrazide derivatives have been investigated for their anticonvulsant activities. | rjptonline.org |

This table is illustrative of potential applications based on the known activities of the hydrazide functional group.

Exploration in Materials Science and Polymer Chemistry

Succinic acid is recognized as a key platform chemical for the production of biodegradable polymers. fraunhofer.deresearchgate.net It can be used to synthesize polyesters and polyamides. fraunhofer.de The presence of the carboxylic acid group in this compound allows it to be potentially used as a monomer or a modifying agent in polymerization reactions.

The hydrazide group can also participate in polymer formation or cross-linking reactions. For example, succinic dihydrazide is used in various industrial applications. nih.gov The bifunctionality of this compound could be exploited to create novel polymers with tailored properties, such as improved thermal stability, biodegradability, or specific functionalities for applications in drug delivery or tissue engineering. For instance, polymers containing reactive anhydride groups, such as those derived from succinic anhydride, can be functionalized with amines to create responsive materials. mdpi.com

Studies on Metabolic Stability in In Vitro Systems

The metabolic fate of a drug candidate is a critical factor in its development. The succinic acid moiety of this compound is a natural metabolite and is readily metabolized in the body. nih.govmdpi.com Studies on succinic acid have shown its involvement in various metabolic pathways and its potential to influence cellular metabolism. nih.govmdpi.commdpi.com

Development of Analytical Methods for Detection and Quantification in Research Matrices

Accurate and sensitive analytical methods are essential for studying the pharmacokinetic and pharmacodynamic properties of new chemical entities. The detection and quantification of hydrazide compounds in biological matrices can be challenging. Various analytical techniques can be employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the analysis of organic acids and their derivatives. Derivatization of the hydrazide group can be employed to enhance its detectability.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Principle | Potential Application |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Quantification in simple matrices. |

| LC-MS/MS | Separation coupled with mass-based detection for high selectivity and sensitivity. | Quantification in complex biological matrices like plasma or urine. |

| Gas Chromatography (GC) | Separation of volatile compounds. May require derivatization. | Analysis of volatile derivatives. |

| Nuclear Magnetic Resonance (NMR) | Provides structural information. | Structural confirmation of the compound and its metabolites. |

This table outlines potential analytical strategies based on the functional groups present in the molecule.

Unexplored Research Avenues and Potential for Novel Bioactive Compounds

The full potential of this compound as a building block in chemical and biological research remains largely untapped. Several promising research avenues warrant further investigation.

One area of interest is the synthesis of novel heterocyclic compounds derived from the cyclization of the hydrazide moiety. This could lead to the discovery of new pharmacophores with unique biological activities. mdpi.comresearchgate.net The exploration of coordination chemistry, where the molecule could act as a ligand for metal ions, might also yield interesting materials with catalytic or magnetic properties.

Furthermore, the development of prodrugs based on the this compound scaffold could be a viable strategy to improve the pharmacokinetic properties of known drugs. The carboxylic acid or hydrazide group could be modified to be cleaved in vivo, releasing the active drug at the target site.

The field of biocatalysis could also benefit from exploring enzymes that can specifically recognize and transform this compound, enabling greener and more efficient synthetic routes to its derivatives. As the scientific community continues to explore the vast chemical space of small molecules, the versatility of this compound makes it a promising candidate for future discoveries in medicine, materials science, and beyond.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- NMR: Peaks at δ 2.60–2.80 ppm (methylene protons) and δ 9.89 ppm (carboxylic acid proton) confirm backbone integrity .

- NMR: Carbonyl signals at δ 170–173 ppm verify ketone and acid groups .

- HPLC Analysis : Use pre-column derivatization with 6-methoxy-4-quinolone (6-MOQ) reagents to enhance UV detection sensitivity (λ = 254 nm) .

How can researchers resolve contradictions in reported biological activities of 4-oxobutanoic acid derivatives?

Advanced Research Focus

Discrepancies in enzyme inhibition (e.g., KYN-3-OHase IC = 12.5 µM vs. 15 µM for analogs) arise from structural variations and assay conditions:

- Structure-Activity Relationships (SAR) : Fluorine substitution at the phenyl ring (e.g., 4-(2-fluorophenyl) analogs) enhances neuroprotective activity by modulating electron-withdrawing effects .

- Assay Optimization : Standardize protocols (e.g., pH 7.4 buffers, 37°C) to minimize variability. Use pharmacophore modeling (e.g., pyrazoline-containing derivatives) to identify critical hydrogen-bonding motifs .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use P95 respirators and nitrile gloves to avoid inhalation/skin contact (GHS H302, H315) .

- Ventilation : Maintain fume hoods during synthesis to prevent aerosol formation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

What computational tools are recommended for modeling the reactivity of this compound in synthetic pathways?

Q. Advanced Research Focus

- Quantum Mechanics (QM) : Gaussian 16 can predict reaction barriers for hydrazine substitution, using B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD) : GROMACS simulates solvent effects (e.g., methanol vs. DMF) on reaction kinetics .

- Docking Studies : AutoDock Vina evaluates binding affinities for enzyme targets (e.g., histone demethylases) using crystal structures from the PDB .

How can researchers optimize experimental conditions for X-ray diffraction studies of this compound derivatives?

Q. Advanced Research Focus

- Crystal Growth : Use anti-solvent vapor diffusion (e.g., methanol/water) to obtain single crystals. For anthraquinone derivatives, oxygen exposure during crystallization prevents reduction of ketone groups .

- Data Collection : Set low temperatures (100 K) to reduce thermal motion artifacts. SHELXL refinement with TWIN/BASF commands resolves pseudo-merohedral twinning .

What are the limitations of current synthetic methodologies for this compound, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.